N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide
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Overview
Description
N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide is a synthetic compound that features a piperidine ring substituted with a hydroxybenzoyl group and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxybenzoyl Group: The hydroxybenzoyl group can be introduced via acylation reactions using 3-hydroxybenzoic acid or its derivatives.
Attachment of the But-2-ynamide Moiety: The but-2-ynamide moiety can be attached through coupling reactions involving alkynes and amides.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the hydroxybenzoyl moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The hydroxybenzoyl group may interact with enzymes or receptors, while the piperidine ring can modulate the compound’s overall activity. The but-2-ynamide moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide
- **N-(3-Methoxybenzoyl)piperidin-4-yl]but-2-ynamide
- **N-(3-Hydroxybenzoyl)piperidin-4-yl]prop-2-ynamide
Uniqueness
N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxybenzoyl group enhances its potential for hydrogen bonding and interaction with biological targets, while the but-2-ynamide moiety provides additional reactivity and binding capabilities.
Properties
IUPAC Name |
N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-4-15(20)17-13-7-9-18(10-8-13)16(21)12-5-3-6-14(19)11-12/h3,5-6,11,13,19H,7-10H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAFFOJWJSZMJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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